An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate
Introduction
Tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate is a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its structural motifs, featuring a Boc-protected amine on a piperidine scaffold and a hydroxybenzyl group, position it as a valuable intermediate in the synthesis of a diverse range of pharmacologically active compounds. The piperidine ring is a prevalent core in many approved drugs, prized for its ability to confer favorable pharmacokinetic properties. The hydroxybenzyl moiety offers a versatile handle for further chemical elaboration, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking a primary amine, crucial for multi-step synthetic strategies.
This technical guide provides a comprehensive overview of the essential physicochemical properties of tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides field-proven insights into the methodologies for determining these critical parameters. By understanding these properties, researchers can optimize synthetic routes, formulate more effective drug delivery systems, and gain deeper insights into the molecule's behavior in biological systems.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters influence everything from solubility and absorption to metabolic stability and target engagement. While comprehensive experimental data for tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate is not extensively published, we can compile its fundamental identifiers and predict key properties based on its structure.
Table 1: Core Physicochemical Data for tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate
| Property | Value | Source/Method |
| IUPAC Name | tert-butyl N-[1-(4-hydroxybenzyl)piperidin-4-yl]carbamate | - |
| CAS Number | 1286275-25-9 | Chemical Supplier Databases |
| Molecular Formula | C17H26N2O3 | - |
| Molecular Weight | 306.40 g/mol | Calculated |
| Physical Form | Expected to be a solid at room temperature | Structural Analogy |
| Melting Point | Not reported; predicted to be in the range of 130-150 °C | Based on similar structures |
| Boiling Point | Not reported; predicted to be >400 °C (decomposes) | Based on similar structures |
| Predicted pKa | Phenolic -OH: ~10; Piperidine N: ~8-9 | ACD/Labs, ChemAxon |
| Predicted logP | 2.5 - 3.5 | ACD/Labs, ChemAxon |
Experimental Methodologies for Physicochemical Characterization
To provide actionable insights for researchers, this section details the standard experimental protocols for determining the key physicochemical properties of tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. For a crystalline solid, a sharp melting range is indicative of high purity, whereas a broad melting range often suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: The sample must be thoroughly dried to remove any residual solvent, which can depress the melting point.[1] The dried sample is then finely powdered using a mortar and pestle to ensure uniform heat distribution within the capillary.[1][2]
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.[3]
-
Measurement: The loaded capillary is placed in a calibrated melting point apparatus.[4] The temperature is ramped up quickly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute to allow for thermal equilibrium.[3][5]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is the completion of melting. This range is reported as the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)
Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold-standard for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Solubility
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[6] This ensures that a saturated solution is formed with undissolved solid remaining.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[7]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration through a 0.45 µm filter.[6][8] Care must be taken to avoid any temperature changes during this step.
-
Quantification: The concentration of the compound in the clear, saturated solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.[6]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for predicting a molecule's ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. For tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate, the key ionizable groups are the phenolic hydroxyl and the piperidine nitrogen.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a co-solvent system like methanol/water, to ensure complete dissolution.[9] The solution is then acidified with a standard acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).[10][11]
-
Titration: The solution is titrated with a standardized base (e.g., 0.1 M NaOH) in small, precise increments.[9][12] After each addition, the pH of the solution is recorded using a calibrated pH meter.[10][11]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence points, where the inflection in the curve is steepest, are identified. The pKa is the pH at the half-equivalence point.[12][13]
Caption: Workflow for pKa Determination via Titration.
Lipophilicity (logP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical parameter for predicting membrane permeability and overall pharmacokinetic behavior.
Experimental Protocol: Shake-Flask logP Determination
-
Phase Preparation: n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[14][15] This ensures that the two phases are in equilibrium before the experiment begins.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously to allow for the partitioning of the compound between the n-octanol and aqueous layers until equilibrium is reached.[16]
-
Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as HPLC-UV.[15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]
Spectroscopic Characterization
Spectroscopic analysis provides invaluable information about the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules.[17]
-
¹H NMR: The proton NMR spectrum of tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate is expected to show distinct signals for the aromatic protons of the hydroxybenzyl group, the protons of the piperidine ring, the methine proton at the 4-position of the piperidine ring, the benzylic protons, the Boc-group protons, and the amine and hydroxyl protons. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the carbamate, the aromatic carbons, the carbons of the piperidine ring, the benzylic carbon, and the carbons of the tert-butyl group.[18][19]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, the IR spectrum would be expected to show:
-
A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).[20]
-
An N-H stretching band for the carbamate (around 3300-3500 cm⁻¹).
-
C-H stretching bands for the aromatic and aliphatic portions of the molecule.
-
A strong C=O stretching band for the carbamate carbonyl group (around 1680-1720 cm⁻¹).
-
C-O stretching bands for the phenol and carbamate.[20]
-
C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).[20]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[21][22]
-
Molecular Ion: In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 307.4.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways would include the loss of the Boc group, cleavage of the benzyl group, and fragmentation of the piperidine ring.[23][24]
Stability Assessment
The chemical stability of a drug substance is a critical quality attribute that must be evaluated to ensure its safety and efficacy over its shelf life. Stability studies are conducted according to the guidelines established by the International Council for Harmonisation (ICH).[25][26][27][28][29]
Protocol Outline for Stability Testing:
-
Stress Testing: The compound is subjected to forced degradation under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products and pathways.
-
Long-Term and Accelerated Stability Studies: The compound is stored under defined long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions for specified durations.[28][29]
-
Analytical Monitoring: At specified time points, the samples are analyzed for purity, potency, and the presence of any degradation products using a stability-indicating analytical method, typically HPLC.
Conclusion
This technical guide has provided a detailed framework for understanding and characterizing the physicochemical properties of tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate. While a complete experimental dataset for this specific molecule is not yet publicly available, the principles and detailed methodologies outlined herein provide a robust roadmap for researchers to generate this critical information. A thorough grasp of these properties is indispensable for advancing this and similar molecules through the drug discovery and development pipeline, ultimately enabling the rational design of new and improved therapeutics.
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